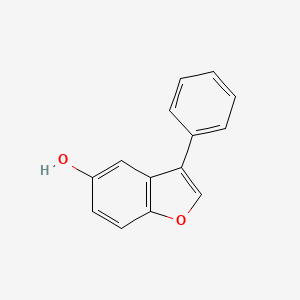

3-phenylbenzofuran-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYESIGJDIKOWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylbenzofuran 5 Ol and Its Analogs

Established Synthetic Routes to Benzofuranols and 3-Phenylbenzofurans

Traditional methods for constructing the 3-phenylbenzofuran-5-ol skeleton often rely on multi-step sequences involving the formation of the benzofuran (B130515) core, followed by the introduction of the necessary substituents.

Intramolecular Cyclization Strategies for Benzofuran Ring Formation

Intramolecular cyclization is a cornerstone in the synthesis of the benzofuran ring system. These strategies typically involve the formation of a key C-O or C-C bond to construct the furan (B31954) ring onto a pre-existing phenolic precursor.

One common approach involves the cyclodehydration of α-phenoxyacetophenones. rsc.org This acid-catalyzed reaction proceeds by the intramolecular electrophilic attack of the carbonyl group onto the activated aromatic ring, followed by dehydration to yield the benzofuran. The use of reagents like Amberlyst 15, a polymer-supported sulfonic acid, has been shown to effectively promote this cyclization. rsc.orgrsc.org

Another established method is the intramolecular cyclization of o-acylphenoxyacetic acids or their esters, which upon treatment with a base, undergo dehydrative decarboxylation to form the benzofuran ring. mdpi.com Additionally, the intramolecular cyclization of unsaturated acyloxy sulfone derivatives provides a route to fused furan rings and benzofurans. nih.gov This process is initiated by deprotonation, leading to cyclization, followed by acid-catalyzed dehydration. nih.gov

Transition-metal-free approaches have also been developed. For instance, the synthesis of benzofurans can be achieved through an acetylene-activated SNAr/intramolecular cyclization cascade. rsc.org In this method, an ortho-acetylene group serves a dual role: activating the substrate for nucleophilic aromatic substitution and providing the carbon framework for the subsequent 5-endo-dig cyclization to form the furan ring. rsc.org

Introduction of Phenyl Substituents at the C-3 Position

Introducing a phenyl group at the C-3 position of the benzofuran ring is a critical step in the synthesis of this compound. Several strategies have been developed to achieve this regioselectively.

One direct method involves the Friedel-Crafts acylation of benzofurans. However, this reaction often suffers from poor regioselectivity, yielding a mixture of C-2 and C-3 acylated products. nih.gov To overcome this, strategies that construct the ring with the C-3 substituent already in place are often preferred.

A versatile approach involves the reaction of phenols with α-haloketones. researchgate.net For example, a one-step synthesis of 3-phenylbenzofurans can be achieved by reacting phenols with α-bromoacetophenones. rsc.orgrsc.org This reaction sequence involves the initial O-alkylation of the phenol (B47542) with the α-bromoacetophenone, followed by an intramolecular cyclization and dehydration.

Another strategy involves the rearrangement of chalcones. A method for the selective synthesis of 3-acylbenzofurans has been developed based on the rearrangement of MOM-protected 2-hydroxychalcones. nih.gov This proceeds through a 2,3-dihydrobenzofuran (B1216630) intermediate which can then be converted to the desired 3-acylbenzofuran. nih.gov Furthermore, a transition-metal-free synthesis of C3-arylated benzofurans has been reported starting from benzothiophenes and phenols, proceeding through an interrupted Pummerer reaction and a rsc.orgrsc.org sigmatropic rearrangement. manchester.ac.uk

Regioselective Functionalization at the C-5 Hydroxyl Position

The hydroxyl group at the C-5 position of the benzofuran ring is a key functional handle that allows for further derivatization. The regioselective functionalization of this group is crucial for synthesizing analogs of this compound.

The inherent reactivity of the phenolic hydroxyl group allows for a variety of transformations. Standard procedures such as etherification or esterification can be employed to introduce a wide range of functional groups. The regioselectivity of these reactions is generally high due to the directing effect of the hydroxyl group.

In cases where multiple hydroxyl groups are present on the benzofuran scaffold, selective protection and deprotection strategies may be necessary to achieve the desired functionalization at the C-5 position. For instance, in the synthesis of certain natural products, selective protection of other hydroxyl groups allows for specific manipulation of the C-5 hydroxyl. rsc.org

Contemporary and Innovative Synthetic Approaches

Modern synthetic chemistry has introduced powerful new tools for the construction of complex molecules like this compound. These methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.

Catalytic Synthesis of Benzofuran Derivatives (e.g., Palladium-catalyzed, Rhodium-mediated)

Transition metal catalysis has revolutionized the synthesis of benzofurans. Palladium and rhodium catalysts are particularly prominent in this area, enabling a wide range of C-C and C-O bond-forming reactions.

Palladium-catalyzed reactions are widely used for benzofuran synthesis. acs.orgnih.gov One common strategy is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization to form the benzofuran ring. acs.orgnih.gov Palladium catalysts, often in conjunction with a copper co-catalyst, are highly effective for this transformation. acs.orgnih.gov Palladium-catalyzed C-H arylation of benzofurans with various arylating agents, such as aryl halides or triarylantimony difluorides, provides a direct route to aryl-substituted benzofurans. mdpi.com

Rhodium-mediated catalysis has also emerged as a powerful tool. acs.org Rhodium(III)-catalyzed C-H activation and annulation reactions of N-phenoxyacetamides with alkynes can lead to the formation of benzofurans. acs.orgx-mol.com These reactions often proceed with high regioselectivity, controlled by directing groups on the starting materials. acs.org An asymmetric dual-metal relay catalysis combining rhodium-catalyzed enantioselective addition with palladium-catalyzed intramolecular C-O coupling has been developed for the synthesis of chiral benzofuran-3(2H)-ones. acs.org

The table below summarizes some examples of catalytic methods for benzofuran synthesis.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂, Cu(OTf)₂·H₂O | Imidazo[1,2-a]pyridines and Coumarins | Benzofuran derivatives | acs.org |

| (PPh₃)PdCl₂, CuI | Terminal alkynes and Iodophenols | Benzofuran derivatives | acs.orgnih.gov |

| [Rh(cod)Cl]₂, Ligand | N-Phenoxyacetamides and Alkynes | Benzofurans | acs.org |

| Rh/Chiral Sulfur-Olefin, Pd catalyst | Arylboronic acids and o-halophenols | gem-Diaryl benzofuran-3(2H)-ones | acs.org |

Application of Polymer-Supported Reagents in Benzofuran Synthesis

The use of polymer-supported reagents offers significant advantages in organic synthesis, including simplified purification, the ability to use reagents in excess, and the potential for automation. rsc.orgcam.ac.uk These benefits have been successfully applied to the synthesis of benzofurans.

A notable example is the three-step synthesis of substituted 3-phenylbenzofurans using a sequence of polymer-supported reagents. rsc.orgrsc.orgresearchgate.net This process involves:

Bromination: An acetophenone (B1666503) is brominated to an α-bromoacetophenone using polymer-supported pyridinium (B92312) bromide perbromide (PSPBP). rsc.orgrsc.org

Substitution: The resulting α-bromoacetophenone is then reacted with a phenol in the presence of a polymer-supported base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P), to form an α-phenoxyacetophenone. rsc.orgrsc.org

Cyclodehydration: The final step is the cyclodehydration of the α-phenoxyacetophenone using a polymer-supported acid catalyst, such as Amberlyst 15, to yield the 3-phenylbenzofuran (B8811988). rsc.orgrsc.org

This orchestrated use of polymer-supported reagents allows for the efficient construction of a library of 3-phenylbenzofuran derivatives without the need for traditional chromatographic purification steps. rsc.org The table below outlines the reagents used in this multi-step synthesis.

| Step | Reagent | Function | Reference |

| 1 | Polymer-supported pyridinium bromide perbromide (PSPBP) | Brominating agent | rsc.orgrsc.org |

| 2 | Polymer-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P) | Base for substitution | rsc.orgrsc.org |

| 3 | Amberlyst 15 | Acid catalyst for cyclodehydration | rsc.orgrsc.org |

Microwave- and Ultrasound-Assisted Synthesis of Benzofuranols

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of benzofuran scaffolds, including benzofuranols. These techniques often lead to significant reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.govorganic-chemistry.org

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This can dramatically accelerate reaction rates, with some syntheses of benzofuran derivatives being completed in minutes as opposed to several hours under conventional conditions. nih.gov For instance, the synthesis of various benzofuran analogs has shown a substantial decrease in reaction time from hours to minutes with comparable or even better yields. organic-chemistry.org A microwave-assisted, one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans has been developed using Sonogashira reaction conditions, which minimizes side products and shortens reaction times. nih.gov Similarly, 3-acyl-5-hydroxybenzofuran derivatives have been prepared using microwave-assisted methods, highlighting the applicability of this technique for synthesizing hydroxylated benzofurans. peeref.com The synthesis of 5-hydroxy-2-aryl-benzofuran-3-carboxylic acid ethyl ester was achieved by reacting aryl methyl ketone with diethyl carbonate, followed by treatment with 1,4-benzoquinone (B44022) under microwave irradiation, resulting in yields of 82-86%. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the acoustic cavitation generated by high-frequency sound waves. The collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. This method has been successfully applied to the synthesis of various benzofuran derivatives. For example, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones was achieved with higher yields and faster reaction times under ultrasonic irradiation compared to conventional methods. nih.gov One-pot synthesis of 2-substituted benzofurans has also been developed using ultrasound irradiation, involving a sequential C-C coupling, C-Si bond cleavage, and a tandem C-C/C-O bond-forming reaction. nih.govorganic-chemistry.org Furthermore, benzofuran-oxadiazole and benzofuran-triazole derivatives have been synthesized with excellent yields (60-96%) in short reaction times using ultrasound and microwave assistance, far surpassing conventional methods that yield 36-80% over a much longer period. nih.gov

The following table provides a comparison of conventional versus microwave- and ultrasound-assisted synthetic methods for benzofuran derivatives based on reported findings.

| Product Type | Method | Reaction Time | Yield (%) | Reference |

| Pyrazolyl Benzofuran Derivatives | Conventional | 4-6 hours | Poor | nih.gov |

| Pyrazolyl Benzofuran Derivatives | Microwave | 2-4 minutes | High | nih.gov |

| Ethyl-3-arylaminobenzofuran-2-carboxylates | Conventional | 9 hours | - | organic-chemistry.org |

| Ethyl-3-arylaminobenzofuran-2-carboxylates | Microwave | Different time periods | Comparable to conventional | organic-chemistry.org |

| Benzofuran-oxadiazole Derivatives | Conventional | 24 hours | 36-80% | nih.gov |

| Benzofuran-oxadiazole Derivatives | Ultrasound | 30 minutes | 60-86% | nih.gov |

| Benzofuran-oxadiazole Derivatives | Microwave | 60 seconds | 69-94% | nih.gov |

Mechanistic Investigations of this compound Synthetic Pathways

The synthesis of the 3-phenylbenzofuran core, a key structural feature of this compound, can be achieved through several mechanistic pathways. These routes often involve transition-metal-catalyzed cross-coupling reactions followed by a cyclization step.

One of the most prominent methods for constructing 2,3-disubstituted benzofurans is through a palladium- and copper-catalyzed Sonogashira coupling reaction. nih.gov This pathway would typically start with a substituted 2-iodophenol (B132878) (such as 4-iodo-hydroquinone to yield the 5-hydroxy group) and a terminal alkyne. The mechanism of the Sonogashira coupling involves a catalytic cycle with palladium. Initially, the Pd(0) catalyst undergoes oxidative addition with the aryl halide (the iodophenol). Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Through a process of transmetalation, the alkynyl group is transferred from the copper to the palladium center, displacing the halide. The final step of the catalytic cycle is reductive elimination, which forms the C-C bond between the aryl and alkynyl groups and regenerates the Pd(0) catalyst. youtube.com Following the Sonogashira coupling, an intramolecular cyclization occurs. For the synthesis of a 3-phenylbenzofuran, this would involve a subsequent palladium-catalyzed coupling with an aryl iodide (like iodobenzene) which leads to the formation of the 2,3-disubstituted benzofuran. nih.gov

Another relevant pathway is a three-step synthesis that directly yields 3-phenylbenzofurans. researchgate.net This method begins with the bromination of an acetophenone to form an α-bromoacetophenone. The second step is a substitution reaction where the α-bromoacetophenone reacts with a phenol (in the case of this compound, this would be hydroquinone). The final step is a cyclodehydration of the resulting α-phenoxyacetophenone, often acid-catalyzed, to afford the 3-phenylbenzofuran. researchgate.net

The intramolecular cyclization of ortho-cinnamyl phenols represents another pathway, which typically yields 2-benzylbenzofurans through a regioselective 5-exo-trig oxidative cyclization catalyzed by palladium complexes. organic-chemistry.org While this leads to a different isomer, modifications of the starting materials and conditions could potentially be adapted.

Furthermore, rearrangement strategies have been explored. For instance, 2-hydroxychalcones can be rearranged and subsequently transformed under acidic conditions to yield 3-acylbenzofurans. nih.gov The proposed mechanism suggests that under weakly acidic conditions, aromatization occurs through methanol (B129727) elimination. Under stronger acidic conditions, a diprotonated intermediate is formed, which, after ring-opening and subsequent ring-closure at the ketone moiety, leads to the formation of a 3-formylbenzofuran after aromatization and hydrolysis. nih.gov While this method produces acylated or formylated products at the 3-position, it demonstrates a viable strategy for functionalizing this position of the benzofuran ring.

Structure Activity Relationship Sar Studies of 3 Phenylbenzofuran 5 Ol Derivatives

Positional and Substituent Effects on Biological Activity of Benzofuranols

The biological activity of benzofuran (B130515) derivatives is intricately linked to the nature and position of substituents on the benzofuran core. nih.govmdpi.com SAR studies have been instrumental in elucidating these relationships, providing a roadmap for the rational design of more potent and selective compounds.

Influence of the Phenyl Group at C-3 on Pharmacological Profiles

The presence of a phenyl group at the C-3 position of the benzofuran ring is a key determinant of the pharmacological activity of these derivatives. Research has shown that substitutions on this phenyl ring can significantly modulate the biological effects. For instance, studies on a series of 2-arylbenzofuran derivatives revealed that the nature and position of substituents on the 2-phenyl group have a pronounced impact on their dual inhibitory activity against cholinesterases and β-secretase, enzymes implicated in Alzheimer's disease. nih.gov

In the context of anticancer activity, the introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against various cancer cell lines. mdpi.com This highlights the importance of the substituent at C-3 in influencing the cytotoxic potential of these compounds.

Role of the Hydroxyl Group at C-5 in Modulating Biological Responses

The hydroxyl group at the C-5 position of the benzofuran ring is another critical functional group that plays a pivotal role in the biological activity of these compounds. Benzofuran-5-ol (B79771) derivatives have been synthesized and evaluated for their in vitro antifungal activity, demonstrating that this scaffold is a promising starting point for the development of new antifungal agents. rsc.orgresearchgate.net

Furthermore, the position of the hydroxyl group on the benzofuran ring can dramatically influence the compound's activity. For example, in a series of 3-methanone-6-substituted-benzofuran derivatives, compounds bearing a hydroxyl group at the C-4 position displayed excellent antibacterial activity against S. aureus and MRSA, while those with a hydroxyl at the C-2 position showed no increase in activity. nih.gov This underscores the positional importance of the hydroxyl group in dictating the antibacterial spectrum.

In the context of anti-Alzheimer's agents, a study on 2-arylbenzofuran derivatives indicated that a hydroxyl substituent at the C-5 position, in conjunction with another hydroxyl group at the C-4 or C-6 position, was a key factor for high inhibitory activity against both cholinesterases and β-secretase. nih.gov

Impact of Peripheral Modifications on the 3-Phenylbenzofuran-5-ol Core

Beyond the C-3 phenyl and C-5 hydroxyl groups, modifications at other positions of the this compound core have been explored to fine-tune the biological activity. The introduction of various substituents, such as halogens, methoxy (B1213986) groups, and nitrogen-containing heterocycles, has led to the discovery of compounds with enhanced potency and selectivity for different biological targets. mdpi.commdpi.com

For example, the introduction of a halogen, such as bromine, into the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds that improve binding affinity to target molecules. mdpi.com Similarly, the position of methoxy groups on the benzofuran ring has a profound effect on antiproliferative activity, with compounds bearing a methoxy group at the C-6 position exhibiting greater potency than those with a methoxy group at the C-7 position. mdpi.comnih.gov

The incorporation of a piperazine (B1678402) moiety, a common pharmacophore in medicinal chemistry, at different positions of the benzofuran scaffold has also been investigated. These hybrid molecules have shown promising anti-inflammatory and anticancer activities. mdpi.com

Table 1: Effect of Substitutions on the Biological Activity of Benzofuran Derivatives

| Core Structure | Position of Modification | Substituent | Observed Biological Activity | Reference |

| Benzofuran | C-3 | Methyl | Increased anticancer activity | mdpi.com |

| Benzofuran | C-4 | Hydroxyl | Excellent antibacterial activity | nih.gov |

| Benzofuran | C-5 | Hydroxyl | Antifungal activity | rsc.orgresearchgate.net |

| Benzofuran | C-6 | Methoxy | Increased anticancer activity | mdpi.comnih.gov |

| Benzofuran | C-3 | Bromomethyl | Apoptosis induction in leukemia cells | nih.gov |

| Benzofuran | C-2 | Aryl with hydroxyl groups | Anti-Alzheimer's activity | nih.gov |

| Benzofuran | Various | Halogen | Increased anticancer activity | mdpi.com |

| Benzofuran | Various | Piperazine | Anti-inflammatory and anticancer activity | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

For benzofuran derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including their inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes. nih.gov By analyzing a large dataset of benzofuran/benzothiophene biphenyl (B1667301) derivatives, a QSAR model was developed that highlighted the importance of different physicochemical parameters of the substituents at various positions for PTP1B inhibitory activity. nih.gov The insights gained from such QSAR models are invaluable for the rational design and development of novel this compound analogs with improved therapeutic potential.

Advanced Computational Chemistry Approaches for 3 Phenylbenzofuran 5 Ol Research

Molecular Docking Analyses of 3-Phenylbenzofuran-5-ol with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. researchgate.net This method is crucial for understanding the interactions that drive biological activity and for structure-based drug design.

Research on benzofuran (B130515) derivatives has utilized molecular docking to explore their binding modes with various macromolecular targets. For instance, studies on 2-phenyl-benzofuran-3-carboxamide derivatives identified them as potent inhibitors of Staphylococcus aureus Sortase A (SrtA), a key enzyme for bacterial virulence. nih.gov Docking studies revealed that these compounds share a similar binding pattern with the enzyme's natural substrate, forming crucial hydrogen bond interactions with active site residues like Cys184, Trp194, and Arg197. nih.gov

In the context of cancer research, docking studies have been performed on benzofuran and furo[3,2-g]chromone derivatives against p38α MAP kinase, an enzyme implicated in cancer cell proliferation. nih.gov These analyses showed a strong correlation between the calculated docking fitness scores and the experimentally determined inhibitory activity, rationalizing the observed biological data at a molecular level. nih.gov Similarly, other benzofuran derivatives have been computationally evaluated as dual inhibitors of PI3K and VEGFR-2, two important targets in cancer therapy. researchgate.net The binding energy values, which ranged from -6.9 to -10.4 kcal/mol for some novel derivatives, indicated a strong and favorable interaction within the active sites of these enzymes. researchgate.net

These studies highlight how molecular docking can effectively screen libraries of benzofuran derivatives, including those related to this compound, to identify potential inhibitors and elucidate their binding mechanisms.

Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives

| Derivative Class | Macromolecular Target | Key Findings |

|---|---|---|

| 2-phenyl-benzofuran-3-carboxamides | Staphylococcus aureus Sortase A (SrtA) | Shared binding pattern with the natural substrate; H-bond interactions with Cys184, Trp194, and Arg197. nih.gov |

| Benzofuran and furo[3,2-g]chromones | p38α MAP kinase | High correlation between docking scores and in vitro inhibitory activity. nih.gov |

| 5-nitrobenzofuran derivatives | Various enzymes | Binding energies ranging from -6.9 to -10.4 kcal/mol, suggesting strong binding affinity. researchgate.net |

Quantum Chemical Characterization of this compound Derivatives

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure and properties of molecules. physchemres.org These calculations yield a wealth of information, including optimized molecular geometries, charge distributions, and molecular orbital energies, which are fundamental to understanding a compound's reactivity and potential for intermolecular interactions.

For 2-phenylbenzofuran (B156813) derivatives, DFT calculations have been employed to determine various quantum chemical descriptors. physchemres.org These studies often use functionals like GGA-PBE in conjunction with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. physchemres.org Key parameters derived from these calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Energy Gap (EHOMO-ELUMO): An indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Maps the charge distribution, identifying electrophilic and nucleophilic sites for potential non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: Provides insights into charge transfer and intramolecular interactions. physchemres.org

In a study on 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be nearly planar (around 0.27°), indicating a pseudo-planar geometry. physchemres.org Such structural insights are critical for understanding how these molecules fit into the binding pockets of biological targets. Furthermore, these quantum descriptors are frequently used to build Quantitative Structure-Activity Relationship (QSAR) models, which mathematically link a molecule's structure to its biological activity. physchemres.org

Table 2: Selected Quantum Chemical Descriptors for Phenylbenzofuran Scaffolds

| Descriptor | Significance | Typical Application |

|---|---|---|

| EHOMO / ELUMO | Electron-donating/accepting ability | Predicting reactivity and charge transfer. physchemres.org |

| Energy Gap (ΔE) | Chemical stability and reactivity | Correlating with biological activity in QSAR models. physchemres.org |

| Dipole Moment | Polarity and solubility | Understanding intermolecular forces and drug-likeness. |

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex in a simulated physiological environment.

For benzofuran derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. In a study on benzofuran-1,3,4-oxadiazole derivatives targeting the polyketide synthase 13 (Pks13) enzyme of M. tuberculosis, simulations were run for 250 nanoseconds. nih.gov The analysis of the simulation trajectory provides key insights:

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, helping to identify regions that are crucial for ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, highlighting key interactions that stabilize the complex. In the Pks13 study, stable and consistent hydrogen bonds were observed for the most active compounds. nih.gov

These simulations confirmed that the most potent benzofuran derivatives formed highly stable complexes with the Pks13 enzyme, supporting the in silico predictions of their inhibitory potential. nih.gov

In Silico Prediction of Biological Activities for Benzofuranols

Beyond docking and dynamics, a range of computational tools are used to predict the biological activities and pharmacokinetic properties of novel compounds. These in silico methods are invaluable for prioritizing candidates for synthesis and experimental testing.

One prominent approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR establishes a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activity. physchemres.orgnih.gov For benzofuran derivatives, quantum chemical descriptors calculated via DFT, along with other structural parameters, have been used to build QSAR models predicting activities such as antiprotozoal effects. physchemres.org The statistical quality of these models is validated using parameters like the coefficient of determination (R²). physchemres.org

Another common tool is the Prediction of Activity Spectra for Substances (PASS). This software predicts a wide range of biological activities based on the structural formula of a compound, comparing it to a large database of known active substances. researchgate.net Studies on benzofuran derivatives have used PASS and other platforms like SwissADME to predict potential antibacterial activity, drug-likeness, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Such predictions help to identify compounds that not only have the desired biological activity but also possess favorable properties to be developed into drugs. researchgate.net

Table 3: Common In Silico Prediction Methods for Benzofuranols

| Method | Description | Application |

|---|---|---|

| QSAR | Develops mathematical models correlating molecular descriptors with biological activity. nih.gov | Predicting the potency of new derivatives (e.g., IC50 values) based on their structure. physchemres.org |

| PASS | Predicts a broad spectrum of biological activities based on structural similarity to known active compounds. researchgate.net | Screening for potential therapeutic applications, including antibacterial or anticancer effects. researchgate.net |

| ADME Prediction | Computes pharmacokinetic properties like absorption, distribution, metabolism, and excretion. | Assessing the drug-likeness of compounds early in the discovery process. researchgate.net |

Biological Activity Spectrum of 3 Phenylbenzofuran 5 Ol and Its Derivatives

Anticancer Potential and Underlying Molecular Mechanisms

Derivatives of 3-phenylbenzofuran-5-ol have emerged as a promising class of cytotoxic agents against various human cancer cell lines. semanticscholar.orgnih.gov Their anticancer effects are multifaceted, encompassing the inhibition of cancer cell growth, the induction of programmed cell death, and the targeted disruption of essential cellular machinery.

Inhibition of Cellular Proliferation and Viability

A significant body of research has demonstrated the potent ability of this compound derivatives to inhibit the proliferation and viability of a range of cancer cells. The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For instance, certain halogenated derivatives of benzofuran (B130515) have shown remarkable cytotoxic activity against leukemia cell lines, with IC50 values as low as 0.1 µM. mdpi.comnih.gov Similarly, other derivatives have displayed significant growth inhibition potency against hepatocellular carcinoma and various other cancer cell lines. nih.gov

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 (enzyme) | 0.874 |

| 3-formylbenzofuran derivative 3b | SK-Hep-1 (Liver Cancer) | 5.365 |

| 3-formylbenzofuran derivative 3c | SK-Hep-1 (Liver Cancer) | 6.013 |

| Halogenated benzofuran derivative | HL60 (Leukemia) | 0.1 |

| Halogenated benzofuran derivative | K562 (Leukemia) | 5 |

Modulation of Apoptotic Pathways and Cell Cycle Progression

Beyond simply halting cell growth, this compound derivatives actively induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells in a controlled manner. Studies have shown that these compounds can trigger apoptosis through the activation of caspases, a family of proteases that are central to the apoptotic process. nih.gov The induction of apoptosis is a key indicator of the potential of these compounds as effective chemotherapeutic agents. nih.gov

Furthermore, these derivatives have been observed to interfere with the normal progression of the cell cycle, a tightly regulated series of events that leads to cell division. Specifically, many benzofuran derivatives have been found to cause cell cycle arrest at the G2/M phase. nih.govresearchgate.net This prevents the cancer cells from entering mitosis and dividing, thereby curtailing tumor growth. The ability to modulate cell cycle checkpoints is a hallmark of many successful anticancer drugs.

Specific Enzyme and Protein Target Inhibition (e.g., tubulin, kinases)

The anticancer activity of this compound derivatives can often be traced to their ability to inhibit the function of specific enzymes and proteins that are critical for cancer cell survival and proliferation. One of the most notable targets is tubulin. nih.gov Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these benzofuran derivatives can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov Some derivatives have demonstrated potent tubulin polymerization inhibition with IC50 values in the nanomolar range. researchgate.net

In addition to tubulin, certain kinases have been identified as targets for benzofuran derivatives. nih.gov Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. researchgate.net By inhibiting specific kinases, such as cyclin-dependent kinase 2 (CDK2), these compounds can disrupt the signaling cascades that drive cancer progression. nih.gov The targeted inhibition of these key cellular proteins underscores the potential for developing highly specific and effective cancer therapies based on the this compound scaffold.

Antimicrobial Efficacy of Benzofuran-5-ol (B79771) Compounds

In addition to their anticancer properties, benzofuran-5-ol and its derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogenic microorganisms, including both bacteria and fungi. scienceopen.comnih.gov The emergence of antibiotic-resistant strains has created an urgent need for novel antimicrobial agents, and benzofuran-5-ols represent a promising avenue of research in this area.

Antibacterial Activity Against Pathogenic Strains

Several studies have highlighted the potent antibacterial effects of benzofuran-5-ol derivatives against various pathogenic bacterial strains. cuestionesdefisioterapia.com The efficacy of these compounds is typically measured by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Benzofuran-triazole hybrids, for example, have shown excellent antibacterial activity against strains like Bacillus subtilis and E. coli, with MIC values comparable to the antibiotic penicillin. nih.gov Other derivatives have exhibited significant activity against Staphylococcus aureus and other clinically relevant bacteria. nih.gov

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzofuran-triazole hybrid 10b | Bacillus subtilis | 1.25 |

| Benzofuran-triazole hybrid 10a | Escherichia coli | 1.80 |

| Aza-benzofuran compound 1 | Salmonella typhimurium | 12.5 |

| Aza-benzofuran compound 1 | Escherichia coli | 25 |

| Aza-benzofuran compound 1 | Staphylococcus aureus | 12.5 |

Antifungal Activity Assessment

The antifungal properties of benzofuran-5-ol compounds are also well-documented. nih.gov These derivatives have shown efficacy against a range of fungal pathogens, including various species of Candida and Aspergillus, which are common causes of opportunistic infections in immunocompromised individuals. nih.govmdpi.com Some benzofuran-5-ol derivatives have demonstrated potent antifungal activity, with MIC values in the low microgram per milliliter range, suggesting their potential as lead structures for the development of new antifungal agents. researchgate.net

| Compound Derivative | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Benzofuran-5-ol derivative | Candida albicans | 1.6 |

| Benzofuran-5-ol derivative | Candida tropicalis | 3.2 |

| Oxa-benzofuran compound 5 | Penicillium italicum | 12.5 |

| Oxa-benzofuran compound 6 | Colletotrichum musae | 12.5-25 |

| Benzofuran ketoxime derivative | Candida albicans | 0.625-2.5 |

Anti-inflammatory Actions of this compound Analogs

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents. Certain heterocyclic/benzofuran hybrids have demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. For instance, a piperazine (B1678402)/benzofuran hybrid, compound 5d, exhibited a significant inhibitory effect on NO generation in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophage cells with a half-maximal inhibitory concentration (IC50) of 52.23 ± 0.97 μM. nih.govnih.gov Further investigation revealed that this compound's anti-inflammatory mechanism may be linked to the downregulation of the NF-κB and MAPK signaling pathways. nih.govnih.gov

Research into fluorinated benzofuran and dihydrobenzofuran derivatives has also identified compounds with potent anti-inflammatory properties. Several of these compounds were found to suppress LPS-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to decreased secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), NO, and prostaglandin (B15479496) E2 (PGE2). mdpi.com The IC50 values for these activities ranged from the low micromolar to sub-micromolar concentrations, highlighting the potential of this class of compounds in modulating inflammatory responses. mdpi.com

| Compound | Target/Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5d (piperazine/benzofuran hybrid) | NO Inhibition in LPS-stimulated RAW-264.7 cells | 52.23 ± 0.97 | nih.govnih.gov |

| Fluorinated Benzofuran Derivative 2 | IL-6 Inhibition | 1.2 - 9.04 | mdpi.com |

| Fluorinated Benzofuran Derivative 3 | CCL2 Inhibition | 1.5 - 19.3 | mdpi.com |

| Fluorinated Benzofuran Derivative 5 | Nitric Oxide Inhibition | 2.4 - 5.2 | mdpi.com |

| Fluorinated Benzofuran Derivative 6 | PGE2 Inhibition | 1.1 - 20.5 | mdpi.com |

Antioxidant Capacity of Benzofuranol Structures

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of many diseases. The phenolic hydroxyl group in benzofuranol structures is a key feature that can confer antioxidant properties. The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Studies on hydroxyl-functionalized 2-arylbenzo[b]furans have explored their antioxidant potential. The number and position of hydroxyl groups on the aromatic rings significantly influence their radical scavenging activity. researchgate.net For instance, some 2-arylbenzo[b]furan derivatives with a single hydroxyl group, or with additional methoxy (B1213986) groups, have shown no significant DPPH scavenging activity, with IC50 values greater than 100 μM. researchgate.net This suggests that specific substitution patterns are crucial for potent antioxidant effects.

In a series of synthesized 3,3-disubstituted-3H-benzofuran-2-one derivatives, several compounds displayed notable antioxidant activity. mdpi.com The antioxidant capacity was assessed using the DPPH assay, revealing that the presence and position of phenolic groups are critical for their radical scavenging ability. mdpi.com

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| 2-hydroxy derivative (11j) | DPPH Radical Scavenging | > 100 | researchgate.net |

| 3-methoxy-2-hydroxy derivative (11m) | DPPH Radical Scavenging | > 100 | researchgate.net |

| 5-methoxy-2-hydroxy derivative (11o) | DPPH Radical Scavenging | > 100 | researchgate.net |

Osteogenic Activity and Bone Remodeling Modulation by Benzofuran Derivatives

Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. The development of orally active osteogenic agents that can stimulate bone formation is a significant therapeutic goal. Certain 3-phenylbenzofuran (B8811988) derivatives have been identified as potent promoters of osteoblast differentiation, a key process in bone formation.

One notable example is 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (compound 23d), which has demonstrated significant osteoblast differentiation-promoting activity. nih.gov In in vitro studies using mouse mesenchymal stem cells (ST2 cells), this compound was found to increase alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, with an EC200 value (the concentration required to increase ALP activity to 200% of the control) that indicates potent activity. Furthermore, in vivo studies in ovariectomized rats, a model for postmenopausal osteoporosis, showed that oral administration of compound 23d increased femoral bone mineral density. nih.gov

| Compound | Activity | Parameter | Result | Reference |

|---|---|---|---|---|

| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | Osteoblast Differentiation-Promoting Activity | EC200 for ALP activity increase | Potent | nih.gov |

| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | In vivo Osteogenic Effect | Femoral Bone Mineral Density | Increased | nih.gov |

Other Therapeutically Relevant Biological Activities (e.g., anti-Alzheimer's, anti-tubercular, anti-diabetic)

The structural diversity of benzofuran derivatives has led to the discovery of a wide range of other therapeutic activities.

Anti-Alzheimer's Activity: Alzheimer's disease is a neurodegenerative disorder characterized by cognitive decline. One of the therapeutic strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several 2-arylbenzofuran derivatives have been synthesized and evaluated as AChE inhibitors. For instance, certain compounds have shown potent inhibitory activity against AChE, with IC50 values in the sub-micromolar range, comparable to the standard drug donepezil.

Anti-tubercular Activity: Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. Benzofuran-based compounds have shown promise in this area. A series of 3-benzofuran-5-aryl-1-pyrazolylcarbonyl-4-oxo-naphthyridin analogs were synthesized and evaluated for their in vitro activity against multidrug-resistant Mycobacterium tuberculosis strains. nih.gov Several of these compounds exhibited moderate to good activity, with IC50 values in the micromolar range. nih.gov Notably, a nitro-substituted analog was found to be a highly potent anti-tubercular agent. nih.gov

Anti-diabetic Activity: Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. One therapeutic approach is to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Arylbenzofurans isolated from the root bark of Morus mesozygia have demonstrated potent in vitro inhibitory activity against α-glucosidase, with IC50 values significantly lower than the standard drug acarbose. researchgate.net

| Activity | Compound Class/Derivative | Target/Assay | IC50/MIC (µM) | Reference |

|---|---|---|---|---|

| Anti-Alzheimer's | 2-Arylbenzofuran derivative | AChE Inhibition | Sub-micromolar range | |

| Anti-tubercular | 3-Benzofuran-5-aryl-1-pyrazolylcarbonyl-4-oxo-naphthyridin analog (7j) | M. tuberculosis (in vitro) | 85 | nih.gov |

| Anti-tubercular | 3-Benzofuran-5-aryl-1-pyrazolylcarbonyl-4-oxo-naphthyridin analog (7f) | M. tuberculosis (in vitro) | 154 | nih.gov |

| Anti-tubercular | 3-Benzofuran-5-aryl-1-pyrazolylcarbonyl-4-oxo-naphthyridin analog (7a) | M. tuberculosis (in vitro) | 157 | nih.gov |

| Anti-diabetic | Arylbenzofuran from Morus mesozygia | α-Glucosidase Inhibition | Potent (better than acarbose) | researchgate.net |

Natural Occurrence, Isolation, and Biosynthesis of Benzofuran 5 Ol Derivatives

Identification of Natural Sources of Benzofuranols

The heartwood of various species belonging to the Dalbergia genus, within the Fabaceae family, stands out as a prominent natural reservoir of benzofuran-5-ol (B79771) derivatives. researchgate.netnih.gov Phytochemical investigations have consistently identified a range of arylbenzofurans and neoflavonoids, which are structurally related to 3-phenylbenzofuran-5-ol, in these plants. researchgate.netresearchgate.net

Dalbergia odorifera, a valuable rosewood species, is a particularly rich source. researchgate.netrsc.org Studies have led to the isolation of complex benzofuran (B130515) structures from its heartwood, including a derivative of this compound identified as 2-(4,5-dimethoxy-5-(3-m-hydroxyphenyl-trans-allyl)cyclohexa-3,6-dien-2-on-1-ylmethyl)-5-hydroxy-6-methoxy-3-phenylbenzofuran. researchgate.net Another notable benzofuran isolated from this species is isoparvifuran. rsc.org

Beyond Dalbergia odorifera, other species within the genus, such as Dalbergia sissoo and Dalbergia melanoxylon, are also known to produce a variety of neoflavonoids and benzofurans. nih.govnih.gov The presence of these compounds is not limited to the Dalbergia genus; benzofuran derivatives have also been identified in other plant families, including Asteraceae, Rutaceae, and Liliaceae. nih.gov

The following table summarizes some of the key natural sources of benzofuran-5-ol derivatives and related compounds.

| Plant Species | Family | Plant Part | Isolated Compounds |

| Dalbergia odorifera | Fabaceae | Heartwood | 2-(4,5-dimethoxy-5-(3-m-hydroxyphenyl-trans-allyl)cyclohexa-3,6-dien-2-on-1-ylmethyl)-5-hydroxy-6-methoxy-3-phenylbenzofuran, Isoparvifuran |

| Dalbergia sissoo | Fabaceae | Stem | Dalbergichromene, 1,6-Dihydro-1,6-dihydroxy-4-methoxydalbergione |

| Dalbergia melanoxylon | Fabaceae | Heartwood | (2S,3S)-5-hydroxy-6-methoxy-3-methyl-2-(4′-hydroxyphenyl)-2,3-dihydrobenzofuran |

| Dalbergia latifolia | Fabaceae | Heartwood | 2-[5-hydroxy-4-methoxy-2-(3-p-henyl-trans-allyloxy)benzyl]-5-hydroxy-6-methoxy-3-phenylbenzofuran, (+)-Obtusafuran, Isoparvifuran |

Strategies for Isolation and Purification of Natural Benzofuran-5-ol Analogs

The isolation and purification of benzofuran-5-ol analogs from their natural sources typically involve a series of chromatographic techniques that leverage the polarity differences of the various phytochemicals present in the plant extract.

A general workflow for the isolation of these compounds begins with the extraction of the dried and powdered plant material, often the heartwood, with an organic solvent such as methanol (B129727) or ethanol. nih.gov This crude extract is then subjected to a series of purification steps.

Column Chromatography: This is a fundamental technique used for the initial separation of compounds. The crude extract is loaded onto a column packed with an adsorbent material, most commonly silica (B1680970) gel. nih.gov A solvent or a mixture of solvents of increasing polarity, known as an eluotropic series, is then passed through the column. nih.gov A typical solvent gradient might start with a non-polar solvent like hexane, gradually introducing more polar solvents such as benzene, ethyl acetate, and finally methanol. nih.gov Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired benzofuran derivatives. nih.gov

Gel Filtration Chromatography: For further purification, size-exclusion chromatography using Sephadex LH-20 is frequently employed. nih.gov This technique separates molecules based on their size. Methanol or mixtures of methanol with water or chloroform (B151607) are common eluents for this method. nih.gov

Advanced Chromatographic Techniques: In addition to traditional methods, modern techniques such as macroporous resin column chromatography and polyamide column chromatography have proven effective in the purification of flavonoids and related phenolic compounds. mdpi.comorganic-chemistry.org These methods offer advantages such as high selectivity and the potential for large-scale preparations. mdpi.com

The following table outlines the common chromatographic techniques and solvent systems used in the isolation of benzofuran-5-ol analogs.

| Chromatographic Technique | Adsorbent/Stationary Phase | Typical Solvent System(s) |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane, Benzene, Ethyl Acetate, Methanol (and their mixtures in increasing polarity) |

| Gel Filtration Chromatography | Sephadex LH-20 | Methanol, Methanol-Water, Chloroform-Methanol |

| Macroporous Resin Chromatography | Macroporous Adsorbing Resin | Stepwise gradient of Ethanol in Water (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%) |

| Polyamide Chromatography | Polyamide | N/A |

Postulated Biosynthetic Pathways for Naturally Occurring Benzofuranols

The biosynthesis of this compound derivatives is believed to be closely linked to the neoflavonoid pathway, which itself is a branch of the broader phenylpropanoid pathway. Neoflavonoids are a characteristic class of compounds found in the Dalbergia genus and are considered the likely precursors to the arylbenzofurans identified in these plants. researchgate.net

The proposed biosynthetic route likely begins with intermediates from the general flavonoid pathway. The core of this pathway involves the condensation of intermediates from the shikimate pathway (providing a C6-C3 unit) and the acetate-malonate pathway (providing a C6 unit) to form a chalcone (B49325) skeleton.

From this point, the pathway diverges to form various classes of flavonoids and related compounds. For the formation of neoflavonoids, a key rearrangement occurs. It is postulated that an intermediate, likely a chalcone or a flavanone (B1672756), undergoes an aryl migration to form the characteristic 4-phenylcoumarin (B95950) skeleton of neoflavonoids.

The final step in the formation of the benzofuran ring is thought to be an oxidative cyclization of a neoflavonoid precursor. This enzymatic reaction would involve the formation of a new bond between the phenyl group at position 4 and the adjacent phenolic hydroxyl group, leading to the closure of the furan (B31954) ring. While the specific enzymes catalyzing these steps in Dalbergia have not been fully characterized, the involvement of cytochrome P450 monooxygenases is often implicated in such oxidative cyclization reactions in plant secondary metabolism.

The general postulated pathway can be summarized as follows:

Phenylpropanoid Pathway: Production of cinnamic acid and its derivatives from phenylalanine.

Chalcone Synthesis: Condensation of p-coumaroyl-CoA (from the phenylpropanoid pathway) and three molecules of malonyl-CoA to form a chalcone.

Formation of Neoflavonoid Skeleton: Isomerization and aryl migration of a chalcone or flavanone intermediate to yield a 4-phenylcoumarin (neoflavonoid) core.

Oxidative Cyclization: Enzyme-mediated oxidative cyclization of the neoflavonoid precursor to form the 2-arylbenzofuran or 3-phenylbenzofuran (B8811988) skeleton.

Tailoring Reactions: Further enzymatic modifications such as hydroxylation, methylation, and glycosylation to produce the diverse array of benzofuran-5-ol derivatives found in nature.

Further research is needed to fully elucidate the specific enzymes and intermediates involved in the biosynthesis of these complex molecules in Dalbergia and other plant species.

Analytical Characterization and Detection Methods in 3 Phenylbenzofuran 5 Ol Research

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are paramount for confirming the molecular structure of 3-phenylbenzofuran-5-ol. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic protons on the benzofuran (B130515) and phenyl rings typically appear as multiplets in the downfield region (δ 6.5-8.0 ppm). The single proton on the furan (B31954) ring (at C2) would have a characteristic chemical shift. The hydroxyl proton (-OH) at the C5 position would appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~7.8 | C2: ~145 |

| H4 | ~7.0 | C3: ~125 |

| H6 | ~6.8 | C3a: ~118 |

| H7 | ~7.3 | C4: ~115 |

| Phenyl H (ortho) | ~7.6 | C5: ~155 |

| Phenyl H (meta) | ~7.4 | C6: ~108 |

| Phenyl H (para) | ~7.3 | C7: ~123 |

| 5-OH | Variable (e.g., ~5.0) | C7a: ~150 |

| Phenyl C (ipso) | - | C1': ~132 |

| C2'/C6': ~128 | ||

| C3'/C5': ~129 | ||

| C4': ~127 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, broad | 3500-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Aryl ether) | Stretching | 1260-1200 |

| C-O (Phenol) | Stretching | 1260-1180 |

The broad band in the high-frequency region is a clear indication of the hydroxyl group. The absorptions between 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ confirm the presence of aromatic rings. vscht.cz The C-O stretching vibrations further support the presence of the furan ring ether linkage and the phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule.

For this compound (Molecular Weight: 210.23 g/mol ), the mass spectrum would show a molecular ion peak at m/z 210. The fragmentation of benzofuran derivatives often involves cleavages of the furan ring and loss of substituents. nih.govlibretexts.org Key fragmentation pathways could include the loss of CO, H, or rearrangements involving the phenyl and hydroxyl groups.

Chromatographic Methods for Purity Assessment and Quantification (LCMS, GC-MS, UHPLC-MS/MS)

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various matrices. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique used for the analysis of a wide range of organic compounds. A liquid chromatograph separates the components of a mixture, which are then detected by a mass spectrometer. For this compound, reversed-phase HPLC using a C18 column is a common separation strategy. The mobile phase typically consists of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol (B129727). This technique is particularly useful for analyzing metabolites of benzofuran-related compounds in biological samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. nih.gov The compound is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. Due to the phenolic hydroxyl group, this compound may require derivatization (e.g., silylation or acetylation) to increase its volatility and thermal stability for optimal GC-MS analysis. GC-MS is highly effective for differentiating between isomers of benzofuran derivatives based on their retention times and mass spectra. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers higher resolution, greater sensitivity, and faster analysis times compared to conventional LC-MS. mdpi.com This technique uses smaller particle size columns in the liquid chromatograph, leading to more efficient separations. Tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. This provides exceptional selectivity and sensitivity, making it ideal for quantifying low levels of this compound in complex mixtures.

Interactive Table: Comparison of Chromatographic Methods

| Technique | Principle | Typical Application for this compound | Advantages |

| LC-MS | Separation in liquid phase followed by mass detection. | Purity testing, metabolite identification. | Wide applicability, suitable for non-volatile compounds. |

| GC-MS | Separation in gas phase followed by mass detection. | Analysis of reaction mixtures, isomer differentiation. | High resolution, established libraries for identification. |

| UHPLC-MS/MS | High-resolution liquid separation with highly selective mass detection. | Quantification in biological matrices, trace analysis. | High sensitivity, high throughput, excellent selectivity. |

Advanced Analytical Strategies for Trace Analysis and Metabolite Detection

Detecting minute quantities of this compound and identifying its metabolites in biological systems requires highly sensitive and specific analytical methods.

Trace Analysis

For the detection of trace amounts of this compound, techniques like UHPLC-MS/MS are the methods of choice due to their low limits of detection and quantification. Sample preparation is a critical step to concentrate the analyte and remove interfering substances from the matrix. Solid-phase extraction (SPE) is a commonly used technique for cleaning up and concentrating samples from complex matrices like urine or plasma before instrumental analysis. nih.gov

Metabolite Detection

Understanding the metabolic fate of this compound is crucial in pharmacological and toxicological studies. In vitro metabolism studies using liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF) MS, are powerful approaches. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. researchgate.net Common metabolic transformations for phenolic compounds include hydroxylation, glucuronidation, and sulfation. The resulting metabolites can be identified by comparing the mass spectra and chromatographic retention times of the samples with those of synthesized standards or by detailed interpretation of the fragmentation patterns observed in MS/MS experiments. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenylbenzofuran-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of phenolic precursors with styrene derivatives. For example, analogous benzofuran compounds (e.g., 5-methoxy-2-phenyl-2,3-dihydrobenzofuran) are synthesized using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Parallel experiments with alternative solvents (e.g., acetonitrile, toluene) and oxidants (e.g., TBHP, K₂S₂O₈) can optimize yield and purity.

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR identifies hydroxyl and aromatic C–O stretching vibrations. Nuclear magnetic resonance (¹H and ¹³C NMR) resolves substituent positions on the benzofuran core, with characteristic signals for the phenyl group (δ 7.2–7.6 ppm) and dihydrofuran protons (δ 3.0–5.0 ppm). For analogs, HRMS data with <5 ppm error ensures structural accuracy .

Q. What safety protocols are recommended for handling phenolic derivatives like this compound during experiments?

- Methodological Answer : Adopt protocols for structurally similar compounds (e.g., benzofuran-5-boronic acid):

- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.

- Store in cool, dry, ventilated areas to avoid degradation.

- Segregate waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound, and how do solvent/oxidant choices influence regioselectivity?

- Methodological Answer : The reaction likely proceeds via electrophilic aromatic substitution, where HFIP stabilizes cationic intermediates, enhancing cyclization efficiency. Oxidants like DDQ promote dehydrogenation to form the aromatic benzofuran ring. Computational studies (e.g., DFT calculations) can model transition states and predict substituent effects on regioselectivity .

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted precursors) or solvent residues. Implement orthogonal validation:

- Cross-check NMR with 2D techniques (COSY, HSQC) to confirm connectivity.

- Use HPLC-MS to quantify purity and identify by-products.

- Compare findings with peer-reviewed analogs (e.g., dihydrobenzofurans) to isolate experimental variables .

Q. What computational strategies are effective for predicting the physicochemical properties or bioactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solubility in solvents like HFIP or water.

- Docking Studies : Screen against enzyme targets (e.g., cytochrome P450) to predict metabolic stability.

- QSAR Models : Corolate substituent effects (e.g., electron-donating groups) with antioxidant or antimicrobial activity using datasets from benzofuran derivatives .

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via TLC or UPLC.

- pH-Rate Profiling : Dissolve the compound in buffers (pH 1–13) and track decomposition kinetics using UV-Vis spectroscopy.

- Isolation of Degradants : Use preparative chromatography and characterize structures via NMR/MS to identify instability hotspots (e.g., hydroxyl group oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.